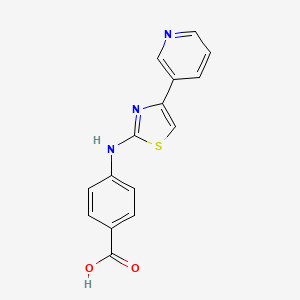

4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid

CAS No.:

Cat. No.: VC14524641

Molecular Formula: C15H11N3O2S

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11N3O2S |

|---|---|

| Molecular Weight | 297.3 g/mol |

| IUPAC Name | 4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzoic acid |

| Standard InChI | InChI=1S/C15H11N3O2S/c19-14(20)10-3-5-12(6-4-10)17-15-18-13(9-21-15)11-2-1-7-16-8-11/h1-9H,(H,17,18)(H,19,20) |

| Standard InChI Key | VOAGRCWYJDZBFU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid features a benzoic acid backbone substituted at the para position with an amino-linked thiazole ring. The thiazole’s 4-position is further connected to a pyridine ring at its 3-position (Figure 1). This arrangement creates a planar structure conducive to π-π stacking interactions, which are critical for binding to biological targets such as DNA or enzymes .

Molecular Formula and Weight

Key Functional Groups

-

Benzoic acid: Provides hydrophilicity and potential for hydrogen bonding via the carboxylic acid group.

-

Thiazole: A five-membered ring containing nitrogen and sulfur, known to enhance metabolic stability and bioavailability.

-

Pyridine: Aromatic nitrogen heterocycle contributing to base-pair interactions and metal coordination .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of pyridine-thiazole hybrids typically involves multi-step reactions:

-

Thiazole formation: Cyclization of thiourea derivatives with α-halo ketones via the Hantzsch thiazole synthesis .

-

Coupling reactions: Amide bond formation between the thiazole-amine and benzoic acid derivatives using carbodiimide crosslinkers (e.g., EDC, DCC).

-

Pyridine introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine moiety .

Example Reaction Scheme

Physicochemical Profile

| Property | Value/Description | Source Compound Analogy |

|---|---|---|

| Boiling point | ~546.7°C | |

| Flash point | ~284.4°C | |

| Solubility | Low in water; soluble in DMSO, DMF | |

| LogP | ~3.7 (indicative of moderate lipophilicity) |

Biological Activity and Mechanisms

Hypothesized Activity of 4-(4-Pyridin-3-yl-thiazol-2-ylamino)-Benzoic Acid

Structural similarities suggest:

-

DNA intercalation: Planar regions may disrupt DNA replication.

-

Enzyme inhibition: Potential targeting of topoisomerases or kinases .

Antimicrobial Properties

Thiazole derivatives are known for broad-spectrum antimicrobial activity. For instance:

-

2-Aminothiazoles: Effective against prion diseases via misfolded protein inhibition .

-

Pyridine-thiazole hybrids: Disrupt microbial cell wall synthesis.

Computational and Structural Insights

QSAR Modeling

Quantitative structure-activity relationship (QSAR) studies on analogs reveal:

-

Hydrophobic substituents (e.g., bromophenyl groups) enhance anticancer activity .

-

Electron-donating groups (e.g., hydroxyl) improve solubility but may reduce membrane permeability .

Key Parameters from Hansch Analysis

Where = lipophilicity, = electronic effects .

Molecular Docking

Docking studies suggest high affinity for:

-

PARP1 active site: Hydrogen bonding with Glu988 and π-stacking with Tyr907 .

-

DNA minor groove: Stabilized by van der Waals interactions .

Applications and Future Directions

Therapeutic Applications

-

Oncology: Selective cytotoxicity against leukemia and solid tumors .

-

Antimicrobials: Combating drug-resistant pathogens via novel mechanisms.

-

Neurology: Prion disease modulation (extrapolated from thiazole activity) .

Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume